(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone
Description
Properties
CAS No. |
400863-71-0 |
|---|---|
Molecular Formula |
C17H21N3OS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H21N3OS/c18-14-12-10-11-6-2-3-7-13(11)19-16(12)22-15(14)17(21)20-8-4-1-5-9-20/h10H,1-9,18H2 |
InChI Key |
YSWHOMJJWHENSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N |
solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of tetrahydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the area of enzyme inhibition. It is being investigated for its potential to inhibit specific enzymes that play a role in disease processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is being studied for its activity against certain types of cancer cells and its ability to modulate biological pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key structural variations among analogues include substituents on the thienoquinoline core and the methanone-linked group. Below is a comparative analysis:
Key Observations :
- Piperidine vs. Phenyl : The target compound’s piperidin-1-yl group improves solubility compared to phenyl-substituted analogues (e.g., Compound 2) due to its basic nitrogen .
- Carboxamide vs. Methanone: Carboxamide derivatives (e.g., , Compound 7) exhibit enhanced anticancer potency (GI₅₀ < 1 µM) but lower solubility due to hydrogen-bonding capacity .
- Halogen Effects : Fluorine or bromine substituents (e.g., ) increase molecular weight and may enhance target binding via halogen bonding .
Anticancer Activity:
- Compound 7 () : Shows GI₅₀ values of <1 µM in breast cancer cells, arresting the cell cycle at G2/M phase .
- Compound 1 () : Potent against ovarian cancer (IC₅₀: 0.8 µM) via dual inhibition of GSL synthesis and PLC .
Cholinergic Activity:
Piperidine-containing analogues may interact with muscarinic acetylcholine receptors (e.g., M4), as seen in structurally similar compounds () . However, the target compound’s role in cholinergic pathways remains unconfirmed .
Biological Activity
The compound (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone is a member of a class of heterocyclic compounds that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for the compound is , and it features a complex structure that includes a thienoquinoline moiety and a piperidine ring. Its unique structure is believed to contribute to its biological properties.
Research indicates that compounds similar to this compound may act on various neurotransmitter systems. For instance, studies have shown that certain analogs exhibit activity as serotonin receptor modulators , particularly targeting the 5-hydroxytryptamine (5-HT) receptors. This suggests potential applications in treating conditions like anxiety and depression .
In Vitro Studies
In vitro studies have demonstrated that the compound can influence cellular pathways related to neuroprotection and neurotoxicity. For example, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. Compounds that inhibit MAO-B have been linked to neuroprotective effects against neurotoxic agents .
Case Studies
- Neurotoxicity Assessment : A study assessed various analogs of the compound for their neurotoxic potential by evaluating their oxidation by MAO-B. The results indicated that compounds with similar structures were substrates for MAO-B and exhibited varying levels of neurotoxicity in animal models .
- Serotonin Receptor Activity : Another investigation into related compounds revealed their efficacy as agonists at the 5-HT(1A) receptor while acting as antagonists at the 5-HT(3) receptor. These dual actions suggest a potential therapeutic role in managing gastrointestinal disorders like irritable bowel syndrome .
Data Table: Biological Activity Overview
| Activity Type | Findings |
|---|---|
| MAO-B Interaction | Compounds showed varying oxidation rates; neurotoxic potential assessed. |
| Serotonin Receptor Modulation | Agonist/antagonist activity observed at 5-HT receptors. |
| Neuroprotection | Inhibition of MAO-B linked to reduced neurotoxicity in models. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for synthesizing (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone?
- Methodology : Multi-step organic synthesis is typically employed, involving:
- Step 1 : Formation of the tetrahydrothienoquinoline core via cyclization reactions using reagents like lithium aluminum hydride (LiAlH₄) or sodium triacetoxyborohydride (STAB) for selective reductions .
- Step 2 : Introduction of the piperidin-1-yl methanone group via nucleophilic substitution or coupling reactions (e.g., Buchwald–Hartwig amination) .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/di-isopropylether mixtures ensures high purity (>95%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography for unambiguous confirmation of the fused heterocyclic system and stereochemistry .
- NMR Spectroscopy : H and C NMR verify proton environments (e.g., NH at δ 4.5–5.0 ppm, piperidine protons at δ 1.5–2.8 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) align with theoretical molecular weights (e.g., ~350–400 g/mol) .
Advanced Research Questions
Q. What strategies mitigate conflicting data in spectroscopic characterization?
- Issue : Discrepancies in NMR shifts or unexpected MS fragments may arise from tautomerism or residual solvents.
- Resolution :
- Dynamic NMR to identify tautomeric equilibria (e.g., amine-imine interconversion) .
- High-Resolution MS (HRMS) to distinguish isotopic patterns from impurities .
- Reproducibility : Replicate syntheses under inert atmospheres (N) to prevent oxidation .
Q. How can computational modeling guide the optimization of synthetic routes?
- Approach :
- DFT Calculations : Predict reaction pathways (e.g., energy barriers for ring closure or amide bond formation) .
- Molecular Docking : Screen for steric clashes in the piperidine moiety to improve yield .
Q. What experimental designs address stability challenges in long-term storage?
- Degradation Pathways : Hydrolysis of the methanone group or oxidation of the thiophene ring under ambient conditions .
- Mitigation :
- Storage : Argon-purged vials at -20°C with desiccants (silica gel) .
- Stability Assays : Monitor purity via HPLC at intervals (0, 3, 6 months) using C18 columns and acetonitrile/water gradients .
Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles .
- Protocol Standardization :
- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to calibrate activity thresholds .
- Dose-Response Curves : Use ≥3 independent replicates to assess EC reproducibility .
Methodological Tables
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | LiAlH₄, THF, 0°C → RT, 12h | 58–65 | |
| Piperidine Coupling | STAB, DCM, N, 24h | 72–78 | |
| Crystallization | CHCl/i-PrO | >95 purity |
| Stability Study | Condition | Purity Loss (%) | Reference |
|---|---|---|---|
| Ambient Light, 25°C | 30 days | 15–20 | |
| Argon, -20°C | 90 days | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
